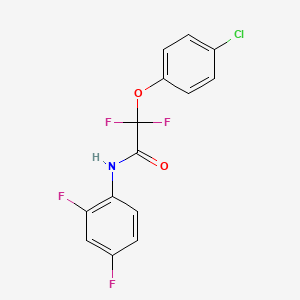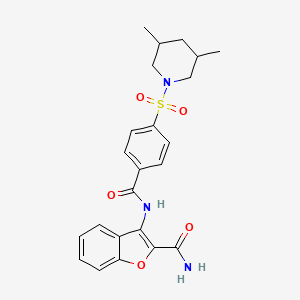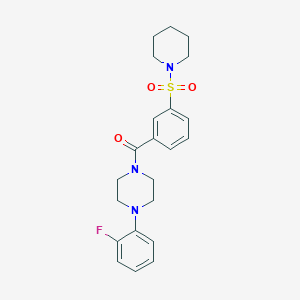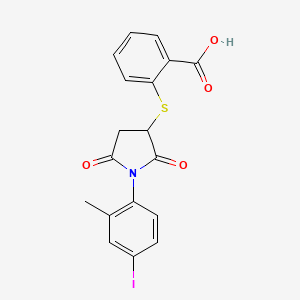
Methyl 4-((2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-((2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamoyl)benzoate” is a complex organic compound. It contains a benzoate ester group, a carbamoyl group, a trifluoromethyl group, and a phenyl group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could introduce interesting electronic effects due to the high electronegativity of fluorine .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions, including reactions at the benzylic position . The exact reactions would depend on the reaction conditions and the other compounds present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect its polarity and solubility .科学的研究の応用
Chemical Synthesis and Transformations
Interaction with Sulfur Tetrafluoride : The interaction of similar compounds with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has been investigated, leading to the formation of fluorinated analogs and providing insights into the steric effects influencing these reactions (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Fluorinated Monomers for Polysiloxanes : Research on the synthesis of fluorinated monomers, which can be precursors to side-chain liquid crystalline polysiloxanes, demonstrates the potential of these compounds in creating materials with high smectogenic properties (Bracon, Guittard, Givenchy, & Géribaldi, 2000).
Biological Activity and Applications
Antimicrobial Activity : Some derivatives have been synthesized and evaluated for their antimicrobial activity, highlighting the potential pharmaceutical applications of these compounds (Jalihal, Sharabasappa, & Kilarimath, 2009).
Anti-Juvenile Hormone Activity : Ethyl 4-(2-Aryloxyhexyloxy)benzoates, similar in structural complexity, have been tested for their ability to induce precocious metamorphosis in larvae, indicating potential applications in pest management (Furuta, Shirahashi, Yamashita, Ashibe, & Kuwano, 2006).
Material Science and Engineering Applications
Liquid Crystalline Properties : Studies on compounds with structural similarities have been conducted to explore their liquid crystalline properties, which are crucial for the development of advanced materials for displays and other applications (Niezgoda & Galewski, 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-[[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c1-26-17(25)13-4-2-12(3-5-13)16(24)22-10-15(23)11-6-8-14(9-7-11)18(19,20)21/h2-9,15,23H,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFXZBQYQWULMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2799451.png)
![2-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2799452.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2799453.png)


![N-(5-(2-oxo-2-(pyridin-3-ylamino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2799456.png)




![N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide](/img/structure/B2799465.png)

![4-Methylbenzyl 4-{[3-(trifluoromethyl)benzyl]sulfanyl}[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2799470.png)
